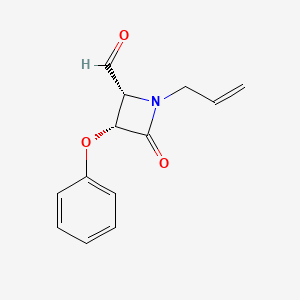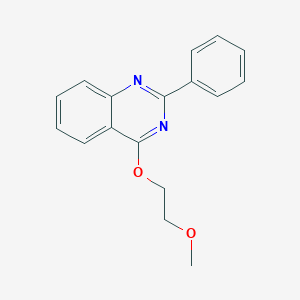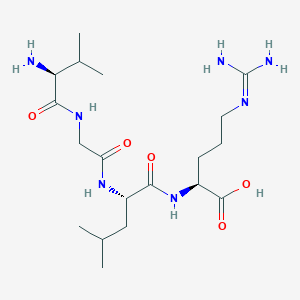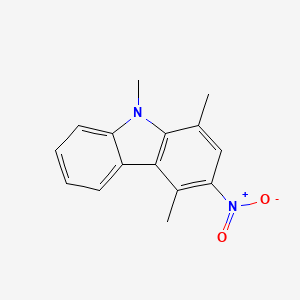
1,4,9-Trimethyl-3-nitrocarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,9-Trimethyl-3-nitrocarbazole is a chemical compound with the molecular formula C15H14N2O2. It belongs to the class of carbazole derivatives, which are known for their diverse biological and pharmacological properties . This compound is characterized by the presence of three methyl groups and a nitro group attached to the carbazole core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Trimethyl-3-nitrocarbazole can be achieved through various synthetic routes. One common method involves the nitration of 1,4,9-trimethylcarbazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4,9-Trimethyl-3-nitrocarbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
1,4,9-Trimethyl-3-nitrocarbazole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,4,9-Trimethyl-3-nitrocarbazole involves its interaction with specific molecular targets and pathways. For example, carbazole derivatives have been shown to inhibit certain enzymes and signaling pathways, such as the JAK/STAT pathway, which is involved in cell differentiation, proliferation, and inflammation . The compound’s nitro group can also undergo reduction to form reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
1,4,9-Trimethylcarbazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrocarbazole: Similar structure but without the additional methyl groups, affecting its solubility and reactivity.
9-Methylcarbazole: Contains only one methyl group, leading to different chemical and biological properties.
Uniqueness
1,4,9-Trimethyl-3-nitrocarbazole is unique due to the presence of both multiple methyl groups and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications in various fields .
Propiedades
Número CAS |
188107-71-3 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
1,4,9-trimethyl-3-nitrocarbazole |
InChI |
InChI=1S/C15H14N2O2/c1-9-8-13(17(18)19)10(2)14-11-6-4-5-7-12(11)16(3)15(9)14/h4-8H,1-3H3 |
Clave InChI |
WSOYHFPPPCHHHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1N(C3=CC=CC=C32)C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


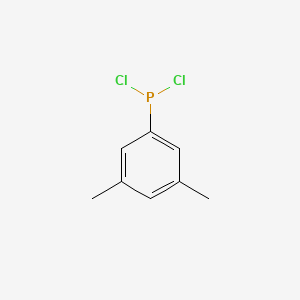
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)
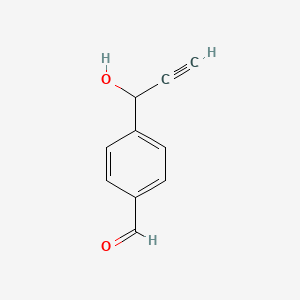
![3-Nitro-1-nitromethyl-1H-[1,2,4]triazole](/img/structure/B12575097.png)
![1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12575101.png)
![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
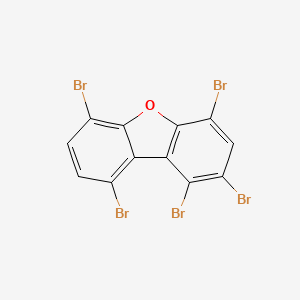
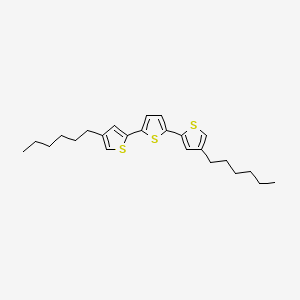


methyl}benzene-1,3-diol](/img/structure/B12575140.png)
